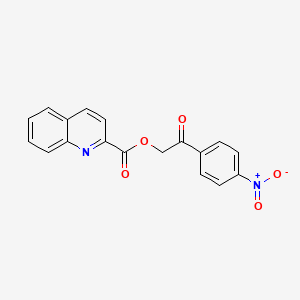

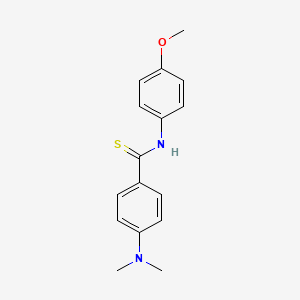

![molecular formula C14H11F3N2OS B5732745 2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)

2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various studies. This compound is commonly referred to as MPTPE and is known for its unique chemical properties that make it suitable for use in different research fields.

Mecanismo De Acción

The mechanism of action of MPTPE involves its binding to the M5 muscarinic acetylcholine receptor, which is a GPCR that is found in various regions of the brain. MPTPE acts as a competitive antagonist of the M5 receptor, preventing the binding of acetylcholine and other agonists to the receptor. This results in a decrease in the activity of the receptor and a reduction in the release of dopamine in the brain. The precise mechanism of action of MPTPE is still under investigation, and further studies are needed to fully understand its effects on the M5 receptor.

Biochemical and Physiological Effects:

MPTPE has been shown to have various biochemical and physiological effects, particularly on the brain. Studies have shown that MPTPE can reduce dopamine release in the striatum, which is a region of the brain that is involved in motor control and reward processing. This suggests that MPTPE may have potential applications in the treatment of various neurological and psychiatric disorders that are associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTPE has several advantages and limitations for lab experiments. One of the main advantages of MPTPE is its high selectivity and potency for the M5 muscarinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of MPTPE is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of MPTPE. One potential direction is the investigation of its effects on other GPCRs and neurotransmitter systems in the brain. This could provide further insights into the role of MPTPE in various physiological and pathological conditions. Another potential direction is the development of new analogs of MPTPE with improved solubility and selectivity for the M5 receptor. This could lead to the development of new drugs for the treatment of neurological and psychiatric disorders that are associated with dopamine dysregulation.

Conclusion:

In conclusion, 2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various studies. This paper has provided an informative and engaging discussion on MPTPE, focusing on its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of MPTPE in various fields and to develop new analogs with improved properties.

Métodos De Síntesis

The synthesis of MPTPE involves the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol with 1-bromo-2-phenylethane in the presence of a base. This reaction results in the formation of MPTPE, which is a yellow crystalline solid with a molecular weight of 355.38 g/mol. The synthesis of MPTPE is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.

Aplicaciones Científicas De Investigación

MPTPE has been used in various scientific research studies due to its potential applications in different fields. One of the most common applications of MPTPE is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. MPTPE has been shown to be a potent and selective antagonist of the M5 muscarinic acetylcholine receptor, which is a GPCR that is involved in the regulation of dopamine release in the brain. This makes MPTPE a useful tool for studying the role of M5 receptors in various physiological and pathological conditions.

Propiedades

IUPAC Name |

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c1-9-7-12(14(15,16)17)19-13(18-9)21-8-11(20)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOINYOZUJSSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)

![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)